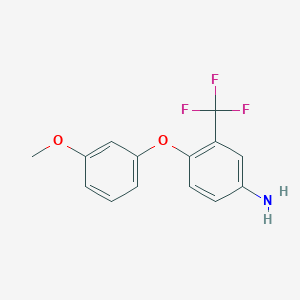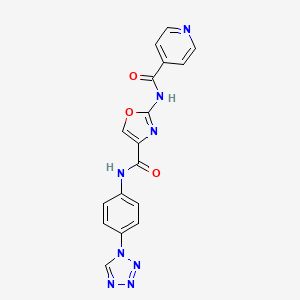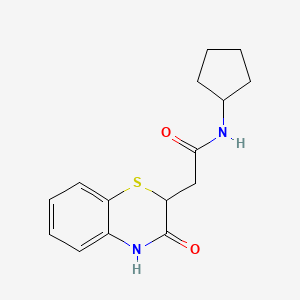
4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline” is a chemical compound that likely contains an aniline group (a phenyl group attached to an amino group), a methoxy group (an oxygen atom bonded to a methyl group), and a trifluoromethyl group (a carbon atom bonded to three fluorine atoms). The exact properties and applications of this compound would depend on its specific structure .
Synthesis Analysis
The synthesis of similar compounds often involves the introduction of the trifluoromethyl group into the molecule. This process, known as trifluoromethylation, has been the subject of recent advances in carbon-centered radical intermediates .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the presence of the aniline, methoxy, and trifluoromethyl groups. These groups could affect the compound’s polarity, reactivity, and other physical and chemical properties .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the aniline, methoxy, and trifluoromethyl groups. For example, the trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the aniline, methoxy, and trifluoromethyl groups. For example, similar compounds have been reported to have a liquid form, a specific refractive index, boiling point, and density .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
- Synthesis of Aniline Derivatives : A study described the reaction of anilides with phenyliodine(III) bis(trifluoroacetate), leading to the transfer of the 4-iodophenyl group to the amide nitrogen, affording acetyldiarylamines, or a trifluoroacetoxy group to the anilide aromatic ring, producing corresponding phenols (Itoh, Sakamoto, Miyazawa, & Kikugawa, 2002).
Liquid Crystal Research
- Liquid Crystals with Trifluoromethyl Groups : Research on 4-octyloxy-N-(benzylidene) aniline derivatives with 4-trifluoromethyl and 4-trifluoromethoxy groups showed that they exhibit stable smectic B and A phases. The study provided insights into the liquid crystalline properties influenced by moderately polar nature of these mesogens (Miyajima, Nakazato, Sakoda, & Chiba, 1995).
Kinase Inhibitor Studies
- c-Met Kinase Inhibitors : A study performed docking of aniline derivatives complexed with c-Met kinase to analyze molecular features contributing to inhibitory activity. It revealed the molecular structure and activity relationships of these compounds (Caballero, Quiliano, Alzate-Morales, Zimic, & Deharo, 2011).
Material Synthesis
- Synthesis of Aniline Compounds : Research focused on the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline, demonstrating a process with high yield and environmental friendliness (Wen, 2007).
Electro-Optic and Electrochromic Materials
- Electrochromic Materials Research : Studies have synthesized various aniline derivatives for applications in electrochromic materials, exploring their potential in NIR region and high-temperature electro-optics (Li, Liu, Ju, Zhang, & Zhao, 2017); (Suresh, Gulotty, Bales, Inbasekaran, Chartier, Cummins, & Smith, 2003).
Metabolite Synthesis
- Synthesis of Metabolites : A study described the synthesis and characterization of metabolites such as acyl glucuronide and hydroxy metabolites of diclofenac, highlighting the production of these metabolites for toxicological studies (Kenny, Maggs, Meng, Sinnott, Clarke, Park, & Stachulski, 2004).
Catalytic Reactions
- Catalytic Oxidation Studies : Investigations into the use of Fe3O4 magnetic nanoparticles as catalysts for the oxidation of phenolic and aniline compounds in aqueous solution were reported, providing insights into the catalytic abilities of these nanoparticles (Zhang, Zhao, Niu, Shi, Cai, & Jiang, 2009).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research and development involving this compound would likely depend on its specific properties and potential applications. For example, the trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials, suggesting potential future directions in these areas .
Eigenschaften
IUPAC Name |
4-(3-methoxyphenoxy)-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2/c1-19-10-3-2-4-11(8-10)20-13-6-5-9(18)7-12(13)14(15,16)17/h2-8H,18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBWUNYJGDTHBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=C(C=C(C=C2)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 3-(4-bromo-2-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2377942.png)

![[1-(2,4-Difluorophenyl)cyclopropyl]methanamine](/img/structure/B2377945.png)

![2-[(4-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol](/img/structure/B2377949.png)

![7-chloro-2-(((6-(3-methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)pyrimidin-4-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2377951.png)


![diethyl 2-{[4-(1H-imidazol-1-yl)phenyl]methylene}malonate](/img/structure/B2377957.png)

![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2377961.png)
